molecular formula C13H18O B14480252 Benzaldehyde, 2,4-bis(1-methylethyl)- CAS No. 68459-95-0

Benzaldehyde, 2,4-bis(1-methylethyl)-

Cat. No.: B14480252
CAS No.: 68459-95-0
M. Wt: 190.28 g/mol
InChI Key: BKKSNSNLVYSDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 2,4-bis(1-methylethyl)-, also known as 2,4-diisopropylbenzaldehyde, is an organic compound with the molecular formula C13H18O. It is a derivative of benzaldehyde, where two isopropyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,4-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 2,4-diisopropyltoluene using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. This reaction converts the methyl groups to aldehyde groups, resulting in the formation of Benzaldehyde, 2,4-bis(1-methylethyl)-.

Industrial Production Methods

Industrial production of Benzaldehyde, 2,4-bis(1-methylethyl)- typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,4-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,4-diisopropylbenzoic acid.

    Reduction: 2,4-diisopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 2,4-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,4-bis(1-methylethyl)- involves its interaction with cellular macromolecules. It can form Schiff’s bases with free amino groups of proteins, leading to modifications in protein structure and function. This interaction can affect various molecular targets and pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the isopropyl groups.

    4-Isopropylbenzaldehyde: A derivative with a single isopropyl group at the 4 position.

    2,4-Dimethylbenzaldehyde: A derivative with methyl groups instead of isopropyl groups.

Uniqueness

Benzaldehyde, 2,4-bis(1-methylethyl)- is unique due to the presence of two bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its aromatic properties and make it a valuable intermediate in the synthesis of complex organic compounds.

Properties

CAS No.

68459-95-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,4-di(propan-2-yl)benzaldehyde

InChI

InChI=1S/C13H18O/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-10H,1-4H3

InChI Key

BKKSNSNLVYSDPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.